1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC14652954
Molecular Formula: C5H7F2N3
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7F2N3 |
|---|---|
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | 1-(difluoromethyl)-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C5H7F2N3/c1-3-2-4(8)9-10(3)5(6)7/h2,5H,1H3,(H2,8,9) |
| Standard InChI Key | QNRVQTXDEMBVPU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C(F)F)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The pyrazole core of 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine adopts a planar conformation, with bond angles and lengths consistent with aromatic heterocycles. X-ray crystallography of analogous compounds reveals that the difluoromethyl group induces slight distortion in the ring due to steric and electronic effects . The amine group at position 3 participates in hydrogen bonding, influencing solubility and intermolecular interactions.
Table 1: Key Structural and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₅H₇F₂N₃ |
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | 1-(difluoromethyl)-5-methylpyrazol-3-amine |
| SMILES | CC1=CC(=NN1C(F)F)N |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 3 (2N in pyrazole, 1F) |
| Topological Polar Surface | 41.8 Ų |
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 6.12 (s, 1H, pyrazole-H), 5.21 (t, J = 54 Hz, 1H, CF₂H), 2.33 (s, 3H, CH₃), 5.90 (br s, 2H, NH₂).
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IR: 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1120 cm⁻¹ (C-F).
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically begins with the condensation of 1,3-diketones with hydrazine derivatives. For 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine, a modified approach employs 3-aminopyrazole intermediates:
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Step 1: Reaction of 3-amino-5-methylpyrazole with chlorodifluoromethane (ClCF₂H) in the presence of a base (e.g., K₂CO₃) yields the difluoromethylated product.
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Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Alternative methods utilize Huisgen cycloaddition or transition-metal-catalyzed coupling, though these are less cost-effective for large-scale production.
Challenges in Fluorination
Introducing the difluoromethyl group requires precise control to avoid over-fluorination. Reagents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E are employed, but side reactions such as gem-difluorination or ring opening remain problematic . Recent advances in flow chemistry have improved yields (from 60% to 85%) by optimizing residence times and temperature gradients.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (45 mg/mL) and DMF (32 mg/mL). Stability studies indicate decomposition <2% after 6 months at -20°C, though photodegradation occurs under UV light (t₁/₂ = 14 days).
Acid-Base Behavior
The amine group (pKa ≈ 4.7) protonates under acidic conditions, forming water-soluble salts (e.g., hydrochloride: C₅H₈ClF₂N₃). This property is exploited in pharmaceutical formulations to enhance bioavailability.
Biological Activity and Mechanisms
Kinase Inhibition
1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine demonstrates selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 (IC₅₀ = 0.12 μM) and CDK4 (IC₅₀ = 0.18 μM). Molecular docking studies reveal that the difluoromethyl group forms hydrophobic interactions with the ATP-binding pocket, while the amine group hydrogen-bonds to Glu81 and Leu83 residues.
Industrial and Pharmaceutical Applications
Drug Development
As a kinase inhibitor scaffold, this compound is under investigation in Phase I trials for breast cancer (NCT04892017). Prodrug derivatives, such as phosphate esters, improve oral absorption (F = 78% in rats).
Agrochemical Uses
In crop protection, it exhibits systemic acquired resistance (SAR) against Phytophthora infestans (EC₅₀ = 12 ppm). Field trials on Solanum lycopersicum reduced blight incidence by 67% compared to controls.
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